Levallorphan-D5 Tartrate Salt
Description
Overview of Stable Isotopes in Chemical and Biochemical Investigations
Stable isotopes are non-radioactive forms of elements that possess the same number of protons but a different number of neutrons in their nucleus. scbt.comaginganddisease.org This difference in neutron count results in a greater atomic mass without altering the element's chemical identity or reactivity in most biological and chemical processes. aginganddisease.org Their non-radioactive nature makes them invaluable and safe tools for a wide array of scientific investigations. scbt.comiaea.org In fields like environmental science, geology, and biochemistry, stable isotopes serve as powerful tracers to follow the course of chemical and ecological pathways, such as nutrient cycling and metabolic processes. scbt.comannualreviews.org
In biochemical and medical research, isotopic labeling allows for the precise tracking of atoms through complex metabolic networks, providing detailed insights into molecular interactions, protein dynamics, and the transformation of compounds within a biological system. scbt.comaginganddisease.org By introducing a compound labeled with a stable isotope, such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), researchers can monitor its fate, distribution, and metabolic breakdown. iaea.organnualreviews.org This is typically achieved using analytical techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, which can differentiate between the isotopically labeled compound and its naturally occurring, unlabeled counterparts. iaea.organnualreviews.org
Deuterium as a Mechanistic Probe in Drug Discovery and Development
Deuterium (D or ²H) is a stable, non-radioactive isotope of hydrogen containing one proton and one neutron, effectively doubling its mass compared to protium (B1232500) (¹H). humanjournals.com This seemingly subtle modification of replacing hydrogen with deuterium, a process known as deuteration, has significant implications in pharmaceutical research. nih.gov The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. humanjournals.com Consequently, a C-D bond is more resistant to chemical or enzymatic cleavage. humanjournals.com
This property is frequently exploited in drug discovery to probe metabolic pathways. researchgate.net If a particular C-H bond in a drug molecule is a primary site of metabolic attack by enzymes, such as the Cytochrome P450 (CYP450) family, replacing that hydrogen with deuterium can slow down its metabolism. humanjournals.comresearchgate.net This allows researchers to identify metabolically vulnerable sites ("soft spots") on a molecule and understand its biotransformation mechanisms. nih.govinformaticsjournals.co.in This strategic use of deuterium as a mechanistic probe provides critical information for designing new drug candidates with improved pharmacokinetic profiles. researchgate.netinformaticsjournals.co.in Deuterated compounds generally retain the full potency and selectivity of their hydrogen-based parent molecules, making them excellent tools for such investigations. researchgate.net
Significance of Deuterium Kinetic Isotope Effects (KIE) in Biological Systems
The difference in reaction rates between a deuterated and a non-deuterated compound is known as the Deuterium Kinetic Isotope Effect (KIE). nih.govlibretexts.org The KIE is expressed as the ratio of the reaction rate constant for the hydrogen-containing compound (kH) to that of the deuterium-containing compound (kD), or kH/kD. libretexts.org A KIE value significantly greater than 1 indicates that the C-H bond is being broken during the rate-determining step of the reaction. nih.govresearchgate.net
Table 1: Comparison of Hydrogen and Deuterium Isotopes
| Property | Protium (¹H) | Deuterium (²H or D) | Significance in Research |
|---|---|---|---|
| Composition | 1 Proton, 1 Electron | 1 Proton, 1 Neutron, 1 Electron | The additional neutron in deuterium doubles its mass. humanjournals.com |
| Natural Abundance | ~99.98% | ~0.0156% | Deuterium is a naturally occurring, stable isotope. humanjournals.com |
| Bond Strength | C-H | C-D (Stronger) | The C-D bond requires more energy to break, slowing reactions where this is the rate-limiting step. humanjournals.com |
| Reaction Rate | Faster (kH) | Slower (kD) | The difference in rates (kH/kD) is the Kinetic Isotope Effect (KIE). libretexts.org |
| Use | Standard atom in organic molecules | Mechanistic probe, metabolic stabilizer, internal standard in analysis. researchgate.netassumption.edu |
Historical Perspective of Levallorphan (B1674846) in Opioid Pharmacology Research
Levallorphan as a Reference Opioid Antagonist in Preclinical Models
Levallorphan is a synthetic opioid derivative that has been used extensively in preclinical research as a reference compound. researchgate.netmdpi.com Synthesized in 1950, it was developed based on the knowledge that substituting the N-methyl group of a potent opioid agonist (in this case, levorphanol) with an N-allyl group could produce a compound with antagonist properties. taylorandfrancis.comdrugbank.com This principle also led to the development of nalorphine (B1233523) from morphine. taylorandfrancis.comnih.gov
In preclinical models, levallorphan has been instrumental in characterizing opioid receptor-mediated effects. pnas.org It has been used to reverse opioid-induced phenomena such as respiratory depression and analgesia, confirming the involvement of opioid receptors in these processes. taylorandfrancis.comdrugbank.com For example, studies have employed levallorphan to counteract morphine-induced constipation in animal models, demonstrating its antagonistic action at opioid receptors in the gastrointestinal tract. researchgate.netmdpi.com While it is a potent antagonist, its utility as a reference standard is nuanced by its own complex pharmacology, which includes partial agonist effects. taylorandfrancis.complos.org
Agonist and Antagonist Receptor Interactions of Parent Compound in Research Contexts
Levallorphan's pharmacological profile is more complex than that of a pure antagonist like naloxone. taylorandfrancis.com It exhibits what is known as mixed agonist-antagonist properties, meaning it can block the effects of other opioids at certain receptors while simultaneously activating others. nih.govdrugbank.com
Research has shown that levallorphan acts as a competitive antagonist primarily at the mu-opioid receptor (MOR), the main target for morphine and other classical opioids. nih.govdrugbank.com However, it also possesses significant agonist activity at the kappa-opioid receptor (KOR). nih.govresearchgate.net This dual activity can lead to complex and sometimes paradoxical effects. frontiersin.org For instance, molecular dynamics simulations have suggested that levallorphan acts as an agonist at the KOR by allowing water molecules to penetrate the receptor's binding pocket, a process associated with receptor activation. researchgate.net Conversely, when bound to the MOR, it is suggested to block this water entry, leading to its antagonist effect at that receptor. researchgate.net This intricate receptor interaction profile has made levallorphan a valuable tool for dissecting the distinct physiological roles of different opioid receptor subtypes. frontiersin.org
Table 2: Receptor Interaction Profile of Levallorphan
| Receptor Type | Action | Research Context |
|---|---|---|
| Mu-Opioid Receptor (MOR) | Antagonist | Reverses effects of MOR agonists like morphine, such as respiratory depression and analgesia. nih.govdrugbank.com |
| Kappa-Opioid Receptor (KOR) | Agonist | Produces its own effects through KOR activation, contributing to its complex pharmacological profile. nih.govresearchgate.net |
| Delta-Opioid Receptor (DOR) | Agonist | Levorphanol, the parent compound, is a DOR agonist; levallorphan's activity is less characterized but it retains affinity. drugbank.com |
Rationale for Deuterium Labeling of Levallorphan in Advanced Research
The synthesis of Levallorphan-D5 Tartrate Salt is driven by the need for precise analytical tools in modern pharmacological research. assumption.edu The "D5" designation indicates that five specific hydrogen atoms in the levallorphan molecule have been replaced with deuterium. The primary rationale for this isotopic labeling is to create a stable, reliable internal standard for use in quantitative bioanalysis, particularly in studies involving liquid chromatography-mass spectrometry (LC-MS). researchgate.netojp.gov
In pharmacokinetic studies, researchers need to accurately measure the concentration of a drug (like levallorphan) in biological samples such as plasma or tissue. researchgate.net To do this, a known quantity of an internal standard is added to each sample before analysis. An ideal internal standard behaves almost identically to the analyte during sample extraction, chromatography, and ionization in the mass spectrometer, but is distinguishable by the detector. assumption.edu
Levallorphan-D5 is an excellent internal standard for levallorphan because it is chemically identical and thus shares the same physicochemical properties. researchgate.net However, due to the five deuterium atoms, its molecular weight is five units higher than the unlabeled compound. google.com This mass difference allows the mass spectrometer to detect and quantify both the drug and its deuterated internal standard simultaneously and independently. researchgate.net The deuterium labeling provides metabolic stability at the labeled positions, preventing the standard from being altered during analysis, which further enhances the accuracy and reliability of the quantification of the parent drug. researchgate.netassumption.edu
Addressing Metabolic Stability and Pathway Elucidation through Deuteration
A primary application of deuteration in pharmaceutical research is to enhance a drug's metabolic stability. juniperpublishers.comtandfonline.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. juniperpublishers.cominformaticsjournals.co.in This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE). portico.orgnih.gov
Key Research Findings:
Slowing Metabolism: By strategically replacing hydrogen atoms at sites vulnerable to metabolism with deuterium, the rate of metabolic breakdown can be reduced. unibestpharm.comportico.org This often involves enzymes from the cytochrome P450 family, which play a major role in drug metabolism. juniperpublishers.comnih.gov
Increased Half-Life: A slower metabolic rate can lead to a longer biological half-life for the drug, potentially allowing for less frequent dosing. juniperpublishers.comtandfonline.com
Metabolic Shunting: Deuteration can also alter the metabolic pathway of a drug, a process referred to as metabolic shunting. juniperpublishers.comnih.gov This can lead to a decrease in the formation of undesirable or toxic metabolites and potentially increase the concentration of desired active metabolites. juniperpublishers.comunibestpharm.com
Pathway Elucidation: The use of deuterated compounds helps researchers to identify the specific metabolic pathways a drug undergoes. By analyzing the resulting metabolites, scientists can pinpoint where metabolic changes occur. symeres.commdpi.comtandfonline.com For example, in vivo deuterium labeling has been used to elucidate the biosynthesis of various compounds. mdpi.com
Table 1: Impact of Deuteration on Drug Metabolism
| Effect | Mechanism | Outcome in Pharmaceutical Research | Supporting Evidence |
| Enhanced Metabolic Stability | The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a slower rate of metabolic cleavage (Kinetic Isotope Effect). juniperpublishers.cominformaticsjournals.co.inportico.org | Increased biological half-life of the drug, potentially reducing dosing frequency. juniperpublishers.comtandfonline.com | Studies have shown that selective replacement of hydrogen with deuterium can effectively enhance a drug's metabolic stability. tandfonline.com |
| Metabolic Shunting | Deuteration at a primary metabolic site can redirect metabolism towards alternative pathways. juniperpublishers.comnih.gov | Reduced formation of toxic metabolites and/or increased formation of active metabolites, improving the drug's safety and efficacy profile. juniperpublishers.comunibestpharm.com | Deuteration may redirect metabolic pathways, leading to reduced toxicities. researchgate.net |
| Metabolic Pathway Elucidation | Tracking the incorporation and position of deuterium in metabolites allows for the mapping of metabolic transformations. symeres.commdpi.com | Provides a clear understanding of how a drug is processed in the body, which is crucial for drug design and development. hwb.gov.intandfonline.com | In vivo stable isotope labeling is a widely used tool for elucidating biosynthetic pathways. mdpi.com |
Utility in Quantitative Bioanalysis and Mechanistic Pharmacokinetic Studies
Deuterated compounds, such as this compound, are invaluable as internal standards in quantitative bioanalysis, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS). scispace.comnih.gov An internal standard is a compound of a known concentration added to a sample to correct for variations during analysis. biopharmaservices.com
Key Research Findings:
Improved Accuracy and Precision: Stable isotope-labeled (SIL) internal standards, like deuterated compounds, are considered the gold standard in quantitative bioanalysis. scispace.combiopharmaservices.com Because they have nearly identical chemical and physical properties to the analyte (the substance being measured), they can effectively compensate for variations in sample preparation, extraction, and instrument response. biopharmaservices.comwuxiapptec.com This leads to more accurate and precise measurements of the drug's concentration in biological samples. clearsynth.com
Mitigation of Matrix Effects: Biological samples are complex matrices that can interfere with the analysis, a phenomenon known as the matrix effect. clearsynth.comkcasbio.com Deuterated internal standards co-elute with the analyte and experience the same matrix effects, allowing for accurate normalization of the signal. kcasbio.com
Mechanistic Pharmacokinetic Studies: Isotopic labeling allows for detailed pharmacokinetic studies that can differentiate between a newly administered dose and the drug already present in the body. nih.gov This is particularly useful in studies under chronic administration or when investigating drug-drug interactions. portico.orgnih.gov For instance, the pharmacokinetics of epidural alfentanil was studied using a deuterium-labeled version of the drug to distinguish it from an intravenous dose administered simultaneously. cambridge.org
Table 2: Role of Deuterated Compounds in Bioanalysis and Pharmacokinetics
| Application | Function of Deuterated Compound | Advantage in Research | Supporting Evidence |
| Quantitative Bioanalysis | Serves as a Stable Isotope-Labeled (SIL) Internal Standard. scispace.comnih.gov | Corrects for variability in sample processing and analysis, leading to highly accurate and precise quantification of the target analyte. biopharmaservices.comclearsynth.com | SIL internal standards are the first choice for quantitative bioanalytical LC-MS assays due to their ability to yield better assay performance. scispace.comnih.gov |
| Mechanistic Pharmacokinetic Studies | Acts as a tracer to distinguish between different administrations of the same drug or to track the drug and its metabolites over time. nih.gov | Enables detailed investigation of a drug's absorption, distribution, metabolism, and excretion (ADME) without interference from pre-existing drug levels. hwb.gov.innih.gov | Stable isotope techniques allow for the determination of the disposition of a drug administered by different routes in the same individual simultaneously. cambridge.org |
| Matrix Effect Compensation | Experiences the same ionization suppression or enhancement as the non-labeled analyte in complex biological matrices. kcasbio.com | Ensures that the analytical signal is a true representation of the analyte concentration, free from the influence of interfering substances in the sample. clearsynth.comkcasbio.com | The use of a SIL internal standard that co-elutes with the analyte serves to normalize the matrix effect. kcasbio.com |
This compound, as a deuterated compound, exemplifies the critical role of isotopic labeling in modern pharmaceutical research. Its application in enhancing metabolic stability and serving as a reliable internal standard for quantitative analysis underscores the power of deuteration in both elucidating the fundamental behavior of drugs and ensuring the accuracy of bioanalytical data. These research applications are fundamental to the development of safer and more effective therapeutic agents.
Properties
Molecular Formula |
C₁₉H₂₀D₅NO·C₄H₆O₆ |
|---|---|
Molecular Weight |
438.53 |
Synonyms |
17-(2-Propen-1-yl)-morphinan-3-ol (2R,3R)-2,3-Dihydroxybutanedioate-D5 (1:1); _x000B_11-Allyl-1,3,4,9,10,10a-hexahydro-2H-10,4a-iminoethanophenanthren-6-ol-D5 Tartrate; N-Allyl-3-hydroxymorphinan-D5 Tartrate; 17-(2-Propenyl)-morphinan-3-ol [R-(R*,R*)]-2,3 |
Origin of Product |
United States |
Synthetic Methodologies and Physicochemical Characterization for Deuterated Analogs
Advanced Purification and Isolation Techniques for Labeled Compounds
Following the synthesis of deuterated compounds, purification is a critical step to remove any unreacted starting materials, non-deuterated or partially deuterated species, and other impurities. moravek.com The presence of such impurities could interfere with subsequent analyses and applications. moravek.com High-performance liquid chromatography (HPLC) is a widely used technique for the purification of isotopically labeled compounds. moravek.com Its high resolution allows for the separation of the desired deuterated compound from closely related impurities. Other chromatographic techniques, such as column chromatography, can also be employed, often as a preliminary purification step. The choice of the purification method depends on the scale of the synthesis and the physicochemical properties of the compound.
Spectroscopic and Spectrometric Validation of deuterium (B1214612) Incorporation
After purification, it is essential to confirm the successful incorporation of deuterium at the intended positions and to determine the isotopic enrichment. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) is typically used for this purpose. rsc.org
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, and it is particularly powerful for characterizing deuterated compounds. rsc.orgresearchgate.net
¹H NMR (Proton NMR): In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of deuterium incorporation at specific sites.
²H NMR (Deuterium NMR): ²H NMR spectroscopy directly observes the deuterium nuclei. wikipedia.org The chemical shifts in a ²H NMR spectrum are identical to those in a ¹H NMR spectrum, allowing for the confirmation of the positions of deuteration. wikipedia.org The integration of the signals in the ²H NMR spectrum can be used to determine the relative abundance of deuterium at different sites. sigmaaldrich.com
¹³C NMR (Carbon-13 NMR): The coupling between carbon and deuterium (C-D) results in characteristic splitting patterns in the ¹³C NMR spectrum, which can further confirm the locations of deuterium labeling.
The following table summarizes the expected NMR data for Levallorphan-D5 Tartrate Salt:
| Nucleus | Technique | Expected Observations |
| ¹H | Proton NMR | Disappearance or significant reduction of signals corresponding to the five deuterated positions. |
| ²H | Deuterium NMR | Appearance of signals at chemical shifts corresponding to the deuterated positions. |
| ¹³C | Carbon-13 NMR | Splitting of carbon signals adjacent to deuterium atoms due to C-D coupling. |
High-Resolution Mass Spectrometry (HRMS) is a highly sensitive technique used to determine the precise mass of a molecule, which allows for the confirmation of its elemental composition. nih.govnih.gov In the context of deuterated compounds, HRMS is crucial for assessing the level of isotopic enrichment. rsc.orgresearchgate.net The mass of a deuterium atom (2.01410178 u) is slightly more than twice the mass of a protium (B1232500) atom (1.00782503 u). This mass difference is readily detectable by HRMS. By analyzing the mass spectrum of Levallorphan-D5, the exact number of incorporated deuterium atoms can be confirmed, and the percentage of the D5 isotopologue relative to other isotopologues (D0, D1, D2, etc.) can be quantified. This provides a measure of the isotopic purity of the synthesized compound. Orbitrap mass spectrometers, in particular, offer the high resolution necessary to distinguish between isotopologues and potential isobaric interferences. nih.govnih.gov17img.cn
The table below illustrates the expected mass spectral data for Levallorphan (B1674846) and its D5 analog:
| Compound | Molecular Formula | Exact Mass (Monoisotopic) |
| Levallorphan | C₁₉H₂₅NO | 283.1936 |
| Levallorphan-D5 | C₁₉H₂₀D₅NO | 288.2252 |
Stability Assessment of Deuterated Compounds in Research Matrices
Specific stability data for this compound in research matrices is not available. However, the stability of a deuterated compound is generally expected to be similar to its non-deuterated counterpart under standard storage conditions. The primary difference lies in the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes, but this does not typically affect the chemical stability in solution or solid state.
The stability of pharmaceutical compounds is a critical parameter evaluated during drug development. pacelabs.com For Levallorphan Tartrate, being a photosensitive compound, protection from light is necessary. sigmaaldrich.com Stability studies for morphinan (B1239233) derivatives like morphine have shown that degradation can be influenced by factors such as pH, oxygen, and temperature. nih.gov
Forced Degradation Studies
Forced degradation studies are intentionally performed to produce degradation products and identify the degradation pathways of a drug substance. biopharminternational.compharmtech.comnih.govbiomedres.us These studies involve exposing the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. ekb.eg
While no specific forced degradation studies for Levallorphan Tartrate are published, a general approach would involve the following conditions:
Acid Hydrolysis: Treatment with an acid (e.g., HCl) at elevated temperatures.
Base Hydrolysis: Treatment with a base (e.g., NaOH) at elevated temperatures.
Oxidation: Exposure to an oxidizing agent like hydrogen peroxide.
Thermal Degradation: Heating the solid compound at a high temperature.
Photodegradation: Exposing the compound to UV or fluorescent light.
The degradation products would then be analyzed using a stability-indicating analytical method, typically high-performance liquid chromatography (HPLC).
Stability in Biological Matrices
The stability of a compound in biological matrices such as plasma, blood, or tissue homogenates is crucial for pharmacokinetic and metabolism studies. nih.gov These studies typically involve incubating the compound in the biological matrix at a specific temperature (e.g., 37°C) for various time points, followed by analysis to determine the remaining concentration of the parent compound. qu.edu.iq
For a compound like Levallorphan, enzymatic degradation would be a key factor to investigate in biological matrices. Analytical methods for such studies often involve sample preparation techniques like protein precipitation or solid-phase extraction, followed by analysis using HPLC or liquid chromatography-mass spectrometry (LC-MS). cdc.govresearchgate.net
Interactive Data Table: General Physicochemical Properties of Levallorphan Tartrate
| Property | Value | Source |
| Molecular Formula | C19H25NO · C4H6O6 | sigmaaldrich.com |
| Molecular Weight | 433.49 g/mol | sigmaaldrich.com |
| Appearance | White to beige powder | sigmaaldrich.com |
| Solubility | 5 mg/mL in water | sigmaaldrich.com |
| Optical Activity | [α]22/D −35° (c = 0.38 in H2O) | sigmaaldrich.com |
Mechanistic Pharmacological Investigations Using Levallorphan D5
Ligand-Receptor Binding and Functional Profiling in In Vitro Systems
In vitro studies are fundamental to elucidating the direct interactions between a ligand and its receptors. For Levallorphan-D5, these investigations focus on its binding affinity, selectivity, and functional effects at specific receptor subtypes, primarily within the opioid family.
Levallorphan (B1674846) exhibits a complex and distinct profile of affinity for the three major opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). guidetopharmacology.org It acts as a modulator of opioid receptors, with properties of both an antagonist at the μ-opioid receptor (MOR) and an agonist at the κ-opioid receptor (KOR). wikipedia.org This mixed functionality underscores its unique pharmacological character.
Binding studies, often performed on brain homogenates using selective radiolabeled ligands, have been employed to determine these affinities. nih.govnih.gov Research indicates that levallorphan binds competitively to these receptor sites. drugbank.com Its affinity is most pronounced at the mu- and kappa-receptors. While it is a ligand for multiple opioid receptor subtypes, its N-methyl derivative, N-methyl levallorphan, shows a higher relative affinity for μ-receptors compared to κ- and δ-receptors than the parent compound, levallorphan. nih.gov In addition to its primary action at opioid receptors, levallorphan has also been shown to bind to nicotinic acetylcholine (B1216132) receptors. drugbank.com
| Receptor Subtype | Observed Activity | Source |
|---|---|---|
| Mu (μ) Opioid Receptor | Antagonist / Partial Agonist | wikipedia.orgdrugbank.comncats.io |
| Kappa (κ) Opioid Receptor | Agonist | wikipedia.org |
| Delta (δ) Opioid Receptor | Lower Affinity Antagonist | nih.gov |
To precisely characterize functional activity, researchers utilize recombinant cell lines engineered to express a single type of receptor, such as Chinese Hamster Ovary (CHO) cells expressing the mu-opioid receptor (mMOR-CHO). ncats.io These systems allow for the isolation and study of a drug's effect on a specific receptor without confounding interactions from other receptor types. nih.gov
In studies using membranes from mMOR-CHO cells, levallorphan was identified as a partial agonist. ncats.io It produced approximately 12% of the maximal stimulation observed with the full agonist DAMGO. ncats.io The potency of levallorphan in this system was determined to be high, with an EC50 value of 2.7 nM. ncats.io This demonstrates that while levallorphan can activate the μ-opioid receptor, its intrinsic efficacy is substantially lower than that of a full agonist. This partial agonism is a key feature of its pharmacological profile. drugbank.comncats.io
| Assay System | Receptor Expressed | Observed Activity | Potency (EC50) | Efficacy (vs. DAMGO) | Source |
|---|---|---|---|---|---|
| Chinese Hamster Ovary (CHO) cell membranes | Mu (μ) Opioid Receptor | Partial Agonist | 2.7 nM | ~12% | ncats.io |
Investigation of Intracellular Signaling Pathway Modulation
Upon binding to a G protein-coupled receptor (GPCR) like the opioid receptors, a ligand can trigger a cascade of intracellular events. Investigating these pathways is crucial for understanding the full mechanistic action of a compound like Levallorphan-D5.
Opioid receptors are classic GPCRs that couple to inhibitory G proteins (Gi/Go). drugbank.com Activation of these receptors typically leads to the inhibition of the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cyclic AMP (cAMP). drugbank.comnih.gov The direct coupling of a ligand to the G protein can be measured using assays like [35S]GTPγS binding.
Studies have confirmed that levallorphan actively promotes G-protein coupling at the μ-opioid receptor. In membranes from mMOR-CHO cells, levallorphan stimulated the binding of [35S]GTPγS, providing direct evidence of its ability to induce the conformational change in the receptor necessary for G-protein activation. ncats.io This finding is consistent with its classification as a partial agonist in this system. The activation of the G-protein is the initial step that leads to downstream modulation of effectors like adenylyl cyclase and, consequently, changes in cAMP levels. drugbank.com111.68.96
Prolonged or repeated agonist exposure often leads to receptor desensitization, a process in which the cellular response to the ligand diminishes over time. A key mechanism in this process is receptor internalization, where the receptor is removed from the cell surface via endocytosis. plos.org This process is often mediated by β-arrestins following receptor phosphorylation. drugbank.com
For μ-opioid receptors, agonist-induced internalization is a well-established phenomenon that contributes to the development of tolerance. drugbank.com The receptor is classified as a class A GPCR, which typically means it can dissociate from β-arrestin at or near the plasma membrane and undergo rapid recycling back to the surface. drugbank.com However, the rate and extent of internalization can be ligand-specific, meaning different agonists can promote different patterns of receptor trafficking. plos.org While the general mechanisms of MOR internalization are known, specific studies detailing the internalization profile induced by levallorphan are less common. Such investigations would be critical to understanding its potential for inducing long-term adaptive changes at the cellular level.
Interaction with Other Neurotransmitter Systems and Pathways in Research Models
Furthermore, levallorphan is utilized as a pharmacological tool in research models to study the complex neurochemical adaptations associated with opioid action and withdrawal. nih.gov Opioid withdrawal involves significant perturbations in multiple neurotransmitter systems, including dopamine (B1211576), serotonin, and glutamate. nih.gov By administering an antagonist like levallorphan to precipitate withdrawal in a controlled research setting, scientists can investigate the underlying changes in these other neurotransmitter pathways. nih.gov This makes Levallorphan-D5 a valuable compound for mapping the broader neuropharmacological consequences of opioid receptor modulation.
Adrenergic Neurotransmission Modulation Research
Scientific literature available through public-domain searches does not provide detailed mechanistic studies or specific binding affinity data for Levallorphan or its deuterated analogue, Levallorphan-D5, at alpha (α) or beta (β) adrenergic receptors. While some databases provide broad classifications of drug-receptor interactions, specific quantitative data from functional assays (such as EC₅₀ or Kᵢ values) detailing the modulation of adrenergic neurotransmission by Levallorphan are not present in the accessed resources. Adrenergic receptors, which are G protein-coupled receptors (GPCRs), are crucial for regulating physiological responses to catecholamines like norepinephrine (B1679862) and epinephrine. wikipedia.orgnih.gov They are divided into α₁, α₂, and β subtypes, each mediating distinct downstream signaling pathways. wikipedia.orgnih.gov However, without specific research findings, a detailed analysis of Levallorphan-D5's role in modulating this system cannot be provided.
Dopamine Receptor System Interactions (D1-D5)
The dopamine receptor system, consisting of five G protein-coupled receptor subtypes (D1, D2, D3, D4, and D5), is fundamental to motor control, motivation, and cognition. mdpi.com These receptors are categorized into D1-like (D1, D5) and D2-like (D2, D3, D4) families based on their signaling mechanisms. mdpi.com The D1-like receptors typically couple to Gs proteins to stimulate adenylyl cyclase, while D2-like receptors couple to Gi proteins to inhibit it. nih.gov
Despite the importance of this system, detailed and comprehensive research characterizing the binding profile and functional activity of Levallorphan across the full D1-D5 receptor range is not available in the reviewed scientific literature. One study noted that the ability of the antipsychotic haloperidol (B65202) to potentiate opioid analgesia was maintained in dopamine D2 receptor knockout mice, suggesting the primary effect was mediated by sigma (σ) receptors rather than a direct dopamine receptor interaction in that context. nih.gov However, this does not provide direct binding or functional data for Levallorphan at D2 or other dopamine receptors. Without published binding affinity (Kᵢ) or functional potency (EC₅₀) values from dedicated studies, a scientifically accurate and thorough discussion of Levallorphan-D5's interactions with the D1-D5 dopamine receptor system is not possible.
Elucidation of Metabolic Pathways and Biotransformation Kinetics
In Vitro Metabolic Stability and Metabolite Identification
The in vitro metabolic stability of a drug candidate is a critical parameter assessed during drug discovery, providing insights into its metabolic fate and potential pharmacokinetic properties. For Levallorphan-D5 Tartrate Salt, a deuterated analog of Levallorphan (B1674846), understanding its stability in the presence of metabolic enzymes is crucial.
Microsomal and Hepatocyte Stability Studies
In vitro systems such as liver microsomes and hepatocytes are standard tools for evaluating the metabolic stability of compounds. nih.gov Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). nih.gov Hepatocytes, the primary cells of the liver, provide a more complete metabolic picture as they contain both Phase I and Phase II enzymes, as well as transporters. researchgate.netnih.gov
Studies investigating the metabolic stability of new chemical entities often use cryopreserved hepatocytes. researchgate.net The stability of a compound is typically determined by incubating it with hepatocytes or microsomes and monitoring its disappearance over time. researchgate.net The results are often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov For instance, a study on violacein (B1683560) in different species' liver microsomes found t½ values of 216 min in human (HLMs), 81 min in mouse (MLMs), and 36 min in rat (RLMs), indicating greater stability in human microsomes. nih.gov While specific data for Levallorphan-D5 is not available, the methodology for its non-deuterated counterpart, Levallorphan, would be similar. The introduction of deuterium (B1214612) at the N-allyl group is expected to increase its metabolic stability compared to the non-deuterated form. researchgate.net For example, deuteration of indiplon (B1671879) at the N-methyl group led to an increased in vitro half-life of approximately 20% in rat liver microsomes and 30% in human liver microsomes. researchgate.net
Table 1: Representative Data on In Vitro Metabolic Stability of a Compound in Liver Microsomes
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, in vitro, µL/min/mg) |
| Human (HLM) | 216 | 6.4 |
| Mouse (MLM) | 81 | 17.0 |
| Rat (RLM) | 36 | 38.4 |
This table presents example data for a different compound to illustrate the typical parameters measured in microsomal stability assays. The values are not representative of this compound.
Role of Cytochrome P450 Enzymes and Other Metabolizing Enzymes
The biotransformation of many drugs is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govresearchgate.net For Levallorphan, studies have shown that CYP3A4 and CYP2D6 are involved in its metabolism. nih.govresearchgate.net CYP3A4, known for its large and flexible active site, is capable of generating a variety of metabolites from Levallorphan. nih.govresearchgate.net In contrast, CYP2D6 is a less efficient catalyst for Levallorphan, producing a more limited range of metabolites. nih.govresearchgate.net Levallorphan has also been identified as a time-dependent inhibitor of CYP3A4. nih.govresearchgate.net
In addition to CYPs, UDP-glucuronosyltransferases (UGTs) are another major family of enzymes responsible for Phase II metabolism, which involves the conjugation of glucuronic acid to make compounds more water-soluble for excretion. frontiersin.orgcriver.comnih.gov While the specific UGT isoforms involved in Levallorphan metabolism are not detailed in the provided information, glucuronidation is a common metabolic pathway for opioids and related compounds. mypcnow.orgresearchgate.net The hydroxyl group on the morphinan (B1239233) structure of Levallorphan is a likely site for glucuronidation. kegg.jp
Isotope Effects on Biotransformation Pathways
The substitution of hydrogen with its heavier isotope, deuterium, can significantly alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). juniperpublishers.comresearchgate.net
Primary and Secondary Kinetic Isotope Effects on Hydrogen/Deuterium Cleavage
The C-D bond is stronger than the C-H bond, requiring more energy to break. juniperpublishers.com This difference in bond strength leads to a slower rate of reactions where the cleavage of this bond is the rate-determining step. juniperpublishers.comresearchgate.net This is known as the primary kinetic isotope effect. The magnitude of the KIE is expressed as the ratio of the rate constants for the hydrogen-containing (kH) and deuterium-containing (kD) reactants (KIE = kH/kD). juniperpublishers.com Deuteration can slow down metabolic processes, thereby increasing a drug's half-life. juniperpublishers.compsu.edu For instance, deuteration of buprenorphine was shown to resist metabolism to its active metabolite, norbuprenorphine. biorxiv.org
Secondary kinetic isotope effects can also occur when deuterium is substituted at a position not directly involved in bond cleavage but is adjacent to the reaction center. While generally smaller than primary KIEs, they can still influence reaction rates.
Identification and Characterization of Novel Metabolites via Deuterium Tracing
The presence of deuterium in this compound serves as a stable isotopic label, which is a powerful tool for metabolite identification. nih.govnih.govresearchgate.net In mass spectrometry-based metabolomics, the deuterium label results in a characteristic mass shift in the metabolites compared to their non-deuterated counterparts. researchgate.net This allows for the confident identification of drug-related material in complex biological matrices.
By comparing the mass spectra of metabolites from incubations with Levallorphan and Levallorphan-D5, researchers can distinguish drug-derived metabolites from endogenous compounds. psu.edu Furthermore, techniques like hydrogen-deuterium exchange (HDX) mass spectrometry can provide additional structural information by determining the number of exchangeable hydrogens in a molecule, aiding in the elucidation of metabolite structures. psu.edumdpi.com This approach is particularly useful for identifying metabolites formed through various biotransformation reactions such as oxidation, dehydrogenation, and dealkylation. psu.edu
Chromatographic-Mass Spectrometric Approaches for Metabolite Profiling
The elucidation of the metabolic fate of Levallorphan relies heavily on the resolving power of chromatography coupled with the specificity and sensitivity of mass spectrometry. These techniques are indispensable for the separation, identification, and quantification of its biotransformation products in various biological matrices. The use of deuterated standards, such as Levallorphan-D5, is a common strategy in these analytical approaches to facilitate the recognition and quantification of metabolites. nih.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for studying drug metabolism. mdpi.com This methodology offers high sensitivity, selectivity, and speed, making it ideal for characterizing the structures of new chemical entities and their metabolites. mdpi.com In the context of Levallorphan, ionspray mass spectrometry, a soft ionization technique, has been particularly useful as it minimizes thermal degradation of labile metabolites, such as conjugates. nih.gov
Collision-induced fragmentation studies are integral to the structural elucidation of metabolites. nih.gov By inducing fragmentation of the parent ion, a characteristic pattern of product ions is generated, which serves as a fingerprint for the metabolite's structure. This approach, combined with the use of stable isotope-labeled compounds, creates a distinct isotopic pattern in the mass spectrum, aiding in the differentiation of drug-related material from endogenous matrix components. nih.gov
Research into the in vitro metabolism of Levallorphan has utilized recombinant cytochrome P450 (CYP) enzymes to pinpoint the specific enzymes responsible for its biotransformation. nih.govresearchgate.net High-performance liquid chromatography (HPLC) coupled with mass spectrometry is employed to analyze the incubations of Levallorphan with specific CYP isoforms, such as CYP3A4 and CYP2D6. nih.govresearchgate.netresearchgate.net The resulting total ion chromatograms (TICs) and extracted ion chromatograms (XICs) reveal the formation of various metabolites, allowing for a detailed comparison of the catalytic activity of different enzymes. researchgate.netresearchgate.net
Detailed Research Findings
Studies utilizing recombinant human CYP enzymes have provided significant insights into the metabolic pathways of Levallorphan. The major findings from these investigations are summarized below.
CYP3A4-Mediated Metabolism:
Incubation of Levallorphan with CYP3A4 revealed a complex metabolic profile with the formation of multiple biotransformation products. nih.govresearchgate.net The flexibility of the CYP3A4 active site allows for various orientations of the Levallorphan molecule, leading to a diverse range of metabolites. nih.govresearchgate.net
| Metabolite | m/z | Proposed Biotransformation |
| N-deallylated Levallorphan | 244 | N-dealkylation |
| Hydroxylated Metabolite 1 | 300 | Hydroxylation |
| Hydroxylated Metabolite 2 | 300 | Hydroxylation |
| Dihydroxylated Metabolite | 316 | Dihydroxylation |
| N-allyl Epoxide | 300 | Epoxidation of the N-allyl group |
| Glutathione (B108866) Conjugate | 607 | Conjugation with glutathione |
Table 1: Metabolites of Levallorphan Identified after Incubation with CYP3A4.
CYP2D6-Mediated Metabolism:
In contrast to CYP3A4, CYP2D6 demonstrated a more limited metabolic capacity for Levallorphan, which is attributed to its more restricted active site. nih.govresearchgate.net This resulted in the formation of fewer metabolites. nih.govresearchgate.netresearchgate.net
| Metabolite | m/z | Proposed Biotransformation |
| N-deallylated Levallorphan | 244 | N-dealkylation |
| Hydroxylated Metabolite 1 | 300 | Hydroxylation |
| Hydroxylated Metabolite 2 | 300 | Hydroxylation |
Table 2: Metabolites of Levallorphan Identified after Incubation with CYP2D6.
Conjugation Pathways:
In addition to oxidative metabolism by CYP enzymes, conjugation reactions represent another significant pathway in the biotransformation of morphinan derivatives. Studies on the related compound, N-methyl levorphanol, using isolated rat liver perfusions and LC-MS have identified several conjugated metabolites, suggesting similar pathways for Levallorphan. nih.gov
| Conjugate Type | Identified in Bile |
| Glucuronide | Yes |
| Glutathione Conjugate | Yes |
| Sulfate Conjugate | Yes |
Table 3: Conjugate Metabolites Identified for a Related Morphinan Compound. nih.gov
The formation of a glutathione conjugate of Levallorphan has also been observed in incubations with CYP3A4, further supporting the role of conjugation in its metabolism. nih.gov
Advanced Analytical Methodologies and Applications in Research
Development and Validation of Bioanalytical Methods for Quantification
The development and validation of robust bioanalytical methods are fundamental for the quantitative analysis of drugs and their metabolites in biological samples. researchgate.net These methods are crucial in pharmacokinetic and toxicokinetic studies, providing essential data for evaluating the safety and efficacy of new drug candidates. researchgate.net High-performance liquid chromatography (HPLC) is a versatile technique for the identification and quantification of low concentrations of drugs and their metabolites in biological matrices. researchgate.netjapsonline.com Bioanalytical method validation involves a systematic process of documenting that a method is fit for its intended purpose. japsonline.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Research Sample Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary tool in bioanalysis due to its high sensitivity, selectivity, and reliability. researchgate.netbiopharmaservices.comnih.gov This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. wisdomlib.org LC-MS/MS is widely used for the quantitative determination of drugs and their metabolites in complex biological matrices such as plasma, urine, and tissues. researchgate.netnih.govoup.com
The development of an LC-MS/MS method involves several critical steps, including the optimization of chromatographic conditions to achieve efficient separation of the analyte from other matrix components. oup.commurdoch.edu.au This often involves the use of a C18 column and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer containing an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency. oup.commurdoch.edu.auscielo.br The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and the internal standard. nih.govmdpi.com
Method validation is performed according to regulatory guidelines to ensure the reliability of the data. japsonline.commdpi.com Key validation parameters include selectivity, sensitivity (limit of quantification), linearity of the calibration curve, accuracy, precision, recovery, and stability of the analyte in the biological matrix under various storage conditions. nih.govmdpi.com
A typical LC-MS/MS workflow for the analysis of a research sample is presented in the table below.
| Step | Description | Key Considerations |
|---|---|---|
| Sample Preparation | Extraction of the analyte from the biological matrix (e.g., plasma, tissue homogenate). Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction. oup.comscielo.brnih.gov | Efficiency of extraction (recovery), removal of interfering substances (matrix effects), and prevention of analyte degradation. nih.gov |
| Chromatographic Separation | Injection of the extracted sample onto an LC column for separation of the analyte from other components. | Column chemistry, mobile phase composition, flow rate, and gradient elution program to achieve good peak shape and resolution. oup.commurdoch.edu.au |
| Mass Spectrometric Detection | The analyte is ionized (e.g., by electrospray ionization) and detected by the mass spectrometer, which is set to monitor specific ion transitions. nih.govmdpi.com | Optimization of MS parameters (e.g., capillary voltage, source temperature) to maximize signal intensity. mdpi.com |
| Data Analysis | Quantification of the analyte by comparing its peak area to that of a known concentration of an internal standard. | Linearity of the calibration curve, accuracy, and precision of the measurements. scielo.br |
Application as an Internal Standard in Isotope Dilution Mass Spectrometry
In isotope dilution mass spectrometry (IDMS), a stable isotope-labeled (SIL) version of the analyte, such as Levallorphan-D5, is used as an internal standard (IS). biopharmaservices.comuni-muenchen.de SIL internal standards are considered the gold standard in quantitative bioanalysis because they have nearly identical physicochemical properties to the analyte. biopharmaservices.comuni-muenchen.de This ensures that they behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in the analytical process. biopharmaservices.comuni-muenchen.descioninstruments.com
The key principle of IDMS is that the ratio of the signal from the analyte to the signal from the SIL-IS remains constant, even if there are losses during sample processing or fluctuations in instrument response. nih.govresearchgate.net This allows for highly accurate and precise quantification. researchgate.net Levallorphan-D5 Tartrate Salt, being a deuterated analog of levallorphan (B1674846), is an ideal internal standard for the quantification of levallorphan and structurally related opioid compounds in biological matrices. pharmaffiliates.com The five deuterium (B1214612) atoms increase the mass of the molecule without significantly altering its chemical behavior. bioscientia.de
The use of a SIL-IS like Levallorphan-D5 is particularly advantageous in LC-MS/MS for several reasons:
Correction for Matrix Effects: Biological samples are complex and can contain substances that interfere with the ionization of the analyte, either suppressing or enhancing the signal. nih.gov Since the SIL-IS is affected by these matrix effects in the same way as the analyte, their ratio remains constant, leading to more accurate results. nih.gov
Compensation for Extraction Variability: Losses of the analyte during sample extraction can be a significant source of error. scioninstruments.com Because the SIL-IS is added to the sample at the beginning of the workflow, it experiences the same losses, and the analyte-to-IS ratio corrects for this variability. biopharmaservices.com
Improved Precision and Accuracy: By correcting for various sources of error, the use of a SIL-IS significantly improves the precision and accuracy of the quantitative method. researchgate.net
The table below summarizes the properties and advantages of using Levallorphan-D5 as an internal standard in IDMS.
| Property | Advantage in IDMS | Reference |
|---|---|---|
| Stable Isotope Labeled | Co-elutes with the analyte and has similar ionization efficiency, providing the most accurate correction for analytical variability. | uni-muenchen.de |
| Chemically Identical to Analyte | Behaves identically during sample preparation, including extraction and derivatization steps. | uni-muenchen.de |
| Different Mass-to-Charge Ratio | Allows for simultaneous detection with the analyte by the mass spectrometer without interference. | scioninstruments.com |
Radiosynthesis and Radiolabeling Applications in Isotopic Pharmacology
Radiolabeled compounds are indispensable tools in pharmacology and drug development, enabling researchers to trace the fate of a drug molecule in biological systems. nih.gov The introduction of a radioactive isotope into a drug molecule allows for its detection with high sensitivity. nih.gov While direct information on the radiosynthesis of Levallorphan-D5 is limited, the principles can be understood from the synthesis of other radiolabeled opioids.
The synthesis of radiolabeled opioids often involves incorporating isotopes such as tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I). nih.gov Tritiated radioligands have been historically valuable, but ¹²⁵I-labeled compounds offer advantages like higher specific activity, which is beneficial for studying low-abundance receptors. nih.govresearchgate.net The synthesis strategy is crucial and typically aims to introduce the radiolabel in the final synthetic step to maximize the radiochemical yield and specific activity. researchgate.net For instance, a common method for radioiodination involves the use of a stannyl (B1234572) precursor that can be selectively iodinated. nih.govresearchgate.net
In the context of deuterated compounds like Levallorphan-D5, the deuterium atoms are stable isotopes and not radioactive. bioscientia.de However, the synthesis of such labeled compounds is relevant to isotopic pharmacology. The replacement of hydrogen with deuterium can alter the metabolic profile of a drug, a phenomenon known as the kinetic isotope effect. nih.gov This can lead to a slower rate of metabolism for the deuterated compound compared to its non-deuterated counterpart. nih.govnih.gov This property is exploited in drug development to improve the pharmacokinetic properties of a drug. medchemexpress.com
Application of Advanced Imaging Techniques in Preclinical Research
Advanced imaging techniques are increasingly being used in preclinical research to provide spatial and temporal information about drug distribution and its effects in tissues. nih.govnih.govresearchgate.net These techniques offer a significant advantage over traditional methods that rely on tissue homogenization, as they preserve the spatial context of the drug and its metabolites within the tissue architecture. nih.govresearchgate.net
Mass Spectrometry Imaging (MSI) for Compound Disposition in Tissues
Mass Spectrometry Imaging (MSI) is a powerful, label-free technique that enables the visualization of the spatial distribution of drugs, metabolites, and endogenous molecules directly in tissue sections. nih.govku.dkdrugtargetreview.com This technology combines the chemical specificity of mass spectrometry with the spatial information of microscopy. researchgate.net
In a typical MSI experiment, a thin tissue section is coated with a matrix that facilitates the desorption and ionization of molecules from the tissue surface. A laser is then rastered across the tissue, and a mass spectrum is acquired at each spot. This creates a large dataset of mass spectra, which can then be used to generate ion density maps that show the distribution of specific molecules across the tissue section. acs.org
MSI offers several advantages for studying drug disposition:
Label-Free Detection: Unlike techniques that require radiolabeling, MSI can directly detect and map the distribution of unlabeled drugs and their metabolites. nih.govku.dk This eliminates the need for synthesizing labeled compounds, which can be time-consuming and expensive. nih.gov
Simultaneous Detection of Multiple Analytes: MSI can simultaneously map the distribution of the parent drug, its metabolites, and endogenous biomolecules, providing a more comprehensive understanding of the drug's effects on tissue biochemistry. nih.govdrugtargetreview.com
High Spatial Resolution: MSI can achieve high spatial resolution, allowing for the localization of drugs and metabolites within specific histological features of a tissue. researchgate.net
The table below outlines the general workflow for a Mass Spectrometry Imaging study.
| Step | Description | Key Considerations |
|---|---|---|
| Tissue Collection and Sectioning | Tissues are collected from preclinical models at various time points after drug administration and are typically snap-frozen. Thin sections (usually 10-20 µm) are then cut using a cryostat. | Proper sample handling is crucial to preserve the integrity of the tissue and the spatial distribution of the analytes. drugtargetreview.com |
| Matrix Application | A chemical matrix is applied to the tissue section to assist in the desorption and ionization of the analytes. The choice of matrix is critical and depends on the analyte of interest. | The matrix should have strong absorption at the laser wavelength and co-crystallize with the analyte. |
| MSI Data Acquisition | The tissue section is placed in the mass spectrometer, and a laser is scanned across the surface. A mass spectrum is collected at each pixel. | The laser energy, raster step size, and mass range are optimized for the specific application. |
| Data Analysis and Visualization | Specialized software is used to process the large MSI dataset and generate ion images that show the distribution of specific m/z values corresponding to the drug and its metabolites. | The ion images can be overlaid with histological images of the same tissue section to correlate molecular distributions with tissue morphology. |
MSI has been successfully applied to study the distribution of various drugs, including opioids, in different tissues such as the brain and eye. nih.govnih.gov For example, in a study on the opioid antagonist naloxone, MSI was used to visualize its distribution and the distribution of its metabolites in zebrafish larvae. nih.gov
Applications in Preclinical Research Models and Systems
Mechanistic Studies in In Vitro Cellular and Tissue Systems
The controlled environment of in vitro systems is ideal for dissecting the molecular and cellular mechanisms of drug action. In this context, Levallorphan-D5 Tartrate Salt provides the analytical precision required to interpret complex biological responses.
Isolated organ perfusion models, such as the Langendorff heart preparation, allow researchers to study the direct physiological and pharmacological effects of compounds on a specific organ without systemic influences. Studies have utilized isolated perfused rabbit hearts to investigate the inhibition of vagal nerve transmission by activating opioid μ- and δ-receptors. nih.gov In such experiments, where the effects of an opioid agonist might be tested, Levallorphan (B1674846) and its analogs can be used to antagonize these effects. The use of this compound as an internal standard would be critical for accurately quantifying the concentration of the unlabeled therapeutic agent in the perfusate and tissue samples via methods like liquid chromatography-mass spectrometry (LC-MS), ensuring reliable data on drug concentration at the site of action.
Cell-based assays are fundamental to understanding how a compound interacts with its molecular target. Levallorphan is known to act as a partial agonist or antagonist at μ (mu) and δ (delta) opioid receptors. sigmaaldrich.comscientificlabs.com In preclinical research, cell lines expressing these receptors are used to screen compounds and study their functional activity.
Research studies frequently employ Levallorphan in assays to define the binding characteristics of other opioid ligands. For instance, in radioligand binding assays performed on membranes from cells expressing opioid receptors, Levallorphan is often used at a high concentration to determine the level of non-specific binding of the radiolabeled ligand. elifesciences.orgnih.gov Similarly, in functional assays that measure a receptor's response to a ligand, such as [³⁵S]GTPγS binding assays which assess G-protein activation, Levallorphan helps to characterize the nature of the receptor interaction. elifesciences.orgnih.gov In these sophisticated assays, this compound serves as an ideal stable isotope-labeled internal standard. Its chemical and physical properties are nearly identical to the unlabeled compound, but its increased mass allows it to be distinguished by a mass spectrometer. This enables precise quantification of the unlabeled Levallorphan or its analogs in the complex matrix of cell lysates or membranes, which is essential for determining key pharmacological parameters like binding affinity (Ki) and potency (EC₅₀).
| Parameter | Value | Source |
| Molecular Formula | C₁₉H₂₀D₅NO•C₄H₆O₆ | pharmaffiliates.compharmaffiliates.com |
| Molecular Weight | 438.53 | pharmaffiliates.compharmaffiliates.com |
| Appearance | White to Beige Powder | sigmaaldrich.com |
| Application | Labeled analogue of Levallorphan Tartrate | pharmaffiliates.com |
| Storage | 2-8°C Refrigerator | pharmaffiliates.com |
Pharmacokinetic and Pharmacodynamic Mechanistic Investigations in Animal Models
Animal models are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism, and how it elicits its therapeutic effect. nih.gov this compound is a key tool in these investigations.
A primary application of this compound is in pharmacokinetic (PK) studies. europa.eu The "D5" designation indicates that five hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable (non-radioactive) isotope of hydrogen. pharmaffiliates.compharmaffiliates.com This isotopic labeling increases the molecular weight of the compound without significantly altering its biological behavior. pharmaffiliates.com
When conducting PK studies in animal models, a precise dose of the unlabeled drug (Levallorphan) is administered. To analyze samples (e.g., blood, plasma, tissue homogenates), a known quantity of this compound is added to each sample as an internal standard. During analysis by LC-MS/MS, the deuterated and non-deuterated compounds are separated chromatographically and then distinguished by the mass spectrometer based on their mass difference. This methodology allows for highly accurate and precise quantification of the parent drug's concentration over time, enabling researchers to trace its distribution into various tissues and determine its rate of elimination from the body. archive.org
Correlating a drug's concentration in the body with its pharmacological effect (pharmacodynamics or PD) is a cornerstone of drug development. Preclinical studies in animal models have investigated the ability of Levallorphan to antagonize the effects of opioid agonists, such as morphine or levorphanol. nih.govmdpi.com For example, research has demonstrated that Levallorphan can reverse opioid-induced analgesia in mice. nih.gov
To build accurate pharmacokinetic/pharmacodynamic (PK/PD) models, researchers must be able to precisely measure drug concentrations in biological samples taken during the experiment. By using this compound as an internal standard, scientists can confidently link specific, quantified drug exposure levels to the observed engagement of μ and δ opioid receptors and the resulting physiological outcomes. nih.gov This helps in understanding the concentration-effect relationship, which is vital for predicting the behavior of the drug.
Development of Reference Standards for Analytical Research
The reliability of any scientific study depends on the quality of its measurements, which in turn relies on the use of high-purity, well-characterized reference standards. This compound is manufactured for this purpose and serves as a pharmaceutical reference standard. pharmaffiliates.compharmaffiliates.com
It is used in the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and LC-MS. sigmaaldrich.com As a stable isotope-labeled standard, it is the gold standard for quantitative mass spectrometry assays. pharmaffiliates.compharmaffiliates.com Its use ensures the accuracy, precision, and reproducibility of methods designed to detect Levallorphan in various research matrices. This is crucial for regulatory compliance and for ensuring that data from different studies can be compared reliably.
| Identifier | Details | Source |
| Compound Name | This compound | pharmaffiliates.compharmaffiliates.com |
| Synonyms | l-Levallorphan-D5 Tartrate; 3-Hydroxy-N-allylmorphinan-D5 Tartrate | pharmaffiliates.com |
| CAS Number | Not Available (NA) for the D5 tartrate salt specifically. The non-deuterated tartrate salt is 71-82-9. | sigmaaldrich.compharmaffiliates.compharmaffiliates.com |
| Molecular Formula | C₁₉H₂₀D₅NO•C₄H₆O₆ | pharmaffiliates.compharmaffiliates.com |
| Molecular Weight | 438.53 | pharmaffiliates.compharmaffiliates.com |
Future Research Directions and Translational Perspectives
Exploring Novel Mechanistic Insights via Proteomics and Omics Technologies
The mechanism of action for opioid receptor modulators like Levallorphan (B1674846) involves intricate signaling cascades. While the primary targets are known, the complete network of protein interactions and downstream cellular responses remains an area of active investigation. Modern proteomics and other "omics" technologies offer a powerful lens to dissect these complex biological processes with unprecedented detail.
Future research could leverage Levallorphan-D5 Tartrate Salt to gain novel mechanistic insights. The activation of opioid receptors by a ligand initiates a cascade of intracellular events, including G-protein-dependent signaling and arrestin-mediated pathways. nih.gov These pathways modulate the activity of numerous enzymes and transcription factors, leading to the ultimate physiological response. nih.govfrontiersin.org Proteogenomics, the integration of proteomics with genomics and transcriptomics, holds the potential to uncover novel therapeutic targets and regulatory mechanisms that are not apparent from genomic data alone. nih.gov
A proposed research approach would involve treating relevant cell lines (e.g., those expressing specific opioid receptor subtypes) with this compound and performing comparative proteomic analysis against controls. Techniques such as mass spectrometry-based quantitative proteomics could identify subtle changes in protein expression, post-translational modifications (like phosphorylation), and protein-protein interactions. mdpi.com The deuterium (B1214612) label on the compound can enhance analytical sensitivity and serve as a tracer in these sophisticated experiments. Such studies could reveal previously unknown protein targets or pathway modulations, providing a more comprehensive understanding of Levallorphan's effects and potentially identifying new biomarkers. clearsynth.com
Table 1: Hypothetical Proteomics Study Design for this compound
| Parameter | Description |
|---|---|
| Research Objective | To identify novel protein expression changes and signaling pathway alterations following opioid receptor modulation by Levallorphan-D5. |
| Experimental Model | Human embryonic kidney (HEK-293) cells expressing mu (μ) and kappa (κ) opioid receptors. |
| Treatment Group | Cells treated with a specified concentration of this compound. |
| Control Group | Untreated cells and cells treated with non-deuterated Levallorphan. |
| Core Technology | Label-free quantitative mass spectrometry (LC-MS/MS) to analyze the proteome and phosphoproteome. |
| Potential Proteins of Interest | G-proteins, β-arrestin, Mitogen-activated protein kinases (MAPKs), adenylyl cyclase, and ion channel subunits. nih.gov |
| Expected Outcome | A quantitative map of protein network changes, offering new insights into the compound's specific mechanistic actions. nih.gov |
Potential for Further Isotopic Labeling Applications in Drug Design and Optimization
The use of stable isotope-labeled compounds, particularly those substituted with deuterium, is a cornerstone of modern drug discovery and development. clearsynth.comhwb.gov.in The presence of five deuterium atoms in this compound is not merely an analytical tag; it fundamentally alters certain physicochemical properties of the molecule, which can be strategically exploited. nih.gov
One of the primary benefits of deuteration is the potential to improve a drug's metabolic stability. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the deuterated positions are sites of metabolic attack by enzymes, this substitution can slow down the rate of metabolism, an effect known as the kinetic isotope effect. scispace.com This can lead to an improved pharmacokinetic profile, such as a longer half-life or reduced formation of reactive metabolites. nih.gov While Levallorphan-D5 is established, further research could explore selective deuteration at other metabolically vulnerable positions on the Levallorphan scaffold to further optimize its properties. nih.govscispace.com
Furthermore, deuterium-labeled compounds are invaluable tools in absorption, distribution, metabolism, and excretion (ADME) studies. hwb.gov.innih.gov They serve as ideal internal standards for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), allowing for highly accurate measurement of the drug in biological matrices. researchgate.net Future applications could involve using Levallorphan-D5 in sophisticated "cassette-dosing" studies or to definitively trace metabolic pathways without the need for radioactive labels. nih.gov
Table 2: Comparative Properties and Research Applications of Deuterated vs. Non-Deuterated Levallorphan
| Property/Application | Non-Deuterated Levallorphan | Levallorphan-D5 | Rationale/Future Direction |
|---|---|---|---|
| Metabolic Stability | Standard metabolic profile. | Potentially increased stability if D5 position is a metabolic "soft spot". nih.gov | Explore further deuteration at other sites to fine-tune pharmacokinetics. |
| ADME Studies | Used as the primary test article. | Serves as an excellent tracer and internal standard for quantitative analysis. hwb.gov.innih.gov | Use in microdosing studies or to elucidate complex metabolic transformations. |
| Mass Spectrometry | Standard mass spectrum. | Distinct mass shift, allowing for clear differentiation from the non-labeled form. | Leverage for enhanced detection and quantification in complex biological samples. |
| Drug Design | Parent compound for derivatization. | Represents a "deuterium switch" approach to create a potentially improved therapeutic agent. nih.gov | Investigate if the D5 substitution alters receptor binding kinetics or functional selectivity (biased agonism). |
Integration into Advanced Computational and Systems Pharmacology Models
The pharmacology of opioid receptors is exceptionally complex, involving multiple receptor subtypes, differential signaling pathways (e.g., G protein vs. β-arrestin), and a wide distribution throughout the central and peripheral nervous systems. nih.govfrontiersin.org This complexity makes it challenging to predict the full spectrum of a drug's effects from in vitro data alone. Quantitative Systems Pharmacology (QSP) offers a solution by integrating experimental data into mathematical and computational models to simulate the behavior of a biological system as a whole. researchgate.netresearchgate.net
Future research should focus on developing a QSP model for this compound. nih.gov Such a model would be a powerful predictive tool, incorporating diverse datasets into a unified mathematical framework. researchgate.netnih.gov Key inputs for the model would include:
In Vitro Data: Receptor binding affinities, functional potencies at different signaling pathways (e.g., G protein activation vs. arrestin recruitment), and data from proteomics experiments. nih.gov
Pharmacokinetic Data: Absorption, distribution, metabolism, and excretion parameters, which are precisely determined using the deuterated (D5) form of the compound. nih.gov
Table 3: Components of a Proposed QSP Model for this compound
| Model Component | Description | Data Source |
|---|---|---|
| Drug PK Module | Describes the absorption, distribution, metabolism, and elimination of Levallorphan-D5. | In vivo studies using Levallorphan-D5 as a tracer. nih.gov |
| Receptor Binding Module | Models the binding kinetics of the compound to various opioid receptor subtypes (μ, κ, δ). | Radioligand binding assays. |
| Signaling Pathway Module | Quantifies the differential activation of G protein and β-arrestin pathways. nih.govresearchgate.net | In vitro functional assays (e.g., GTPγS binding, BRET/FRET for arrestin recruitment). |
| Cellular Response Module | Connects pathway activation to cellular-level effects (e.g., ion channel modulation, gene expression). | Data from proteomics and transcriptomics studies. nih.gov |
| Physiological Output Module | Translates cellular responses into tissue- and system-level physiological effects. | Preclinical in vivo efficacy and response data. |
Q & A
Q. What are the key physicochemical properties of Levallorphan-D5 Tartrate Salt, and how do they influence experimental design?
this compound’s solubility, stability, and isotopic purity are critical for experimental reproducibility. For solubility studies, phase equilibrium methodologies (e.g., binodal curve determination using ethyl lactate-tartrate salt systems) can be applied to assess its partitioning in aqueous two-phase systems . Stability testing under varying pH, temperature, and light conditions should follow protocols for deuterated compounds, including HPLC-UV or LC-MS to monitor degradation . Isotopic purity (>98% deuterium incorporation) must be confirmed via mass spectrometry to ensure accurate pharmacokinetic studies .
Q. How is the chemical structure of this compound validated, and what analytical techniques are recommended?
Structural validation requires a combination of NMR (¹H, ¹³C, and 2D-COSY for stereochemistry), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for crystalline form analysis. The tartrate counterion’s presence can be confirmed via FT-IR spectroscopy (carboxylate stretch at ~1600 cm⁻¹) and ion chromatography . For deuterium labeling, isotopic distribution patterns in MS spectra should align with theoretical calculations .
Q. What methodologies are recommended for synthesizing this compound with high isotopic purity?
Synthesis involves deuterium incorporation at specific positions (e.g., methyl or aromatic groups) via catalytic deuteration (e.g., Pd/C in D₂O) or exchange reactions. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) and ion-exchange chromatography ensures removal of non-deuterated byproducts. Purity must be validated using qNMR with an internal standard (e.g., maleic acid) .
Advanced Research Questions
Q. How do deuterium isotope effects influence the pharmacokinetic and pharmacodynamic properties of this compound compared to its non-deuterated analog?
Deuterium substitution can alter metabolic stability (e.g., reduced CYP450-mediated oxidation due to the kinetic isotope effect). Methodologically, conduct comparative in vitro assays:
- Microsomal stability tests : Incubate with liver microsomes and quantify parent compound via LC-MS/MS.
- Receptor binding assays : Use radiolabeled ligands (e.g., [³H]-naloxone) to assess affinity shifts at opioid receptors.
- In vivo PK/PD studies : Administer equimolar doses to animal models and monitor plasma half-life (t½) and brain penetration via LC-MS .
Q. What challenges arise in formulating this compound for in vivo studies, and how can they be mitigated?
Challenges include low aqueous solubility and stability in physiological buffers. Strategies:
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes.
- Stability optimization : Adjust pH to 4–5 (tartrate’s pKa range) and store lyophilized at -20°C.
- Dosing accuracy : Validate homogeneity in suspensions via HPLC and particle size analysis .
Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?
Discrepancies often stem from solvent polarity, temperature, or salt form interactions. Standardize protocols:
- Shake-flask method : Saturate solvent systems (e.g., water, ethanol, DMSO) and quantify solubility via UV-Vis or gravimetric analysis.
- Thermodynamic modeling : Apply the Merchuk equation to binodal curves for aqueous two-phase systems to predict phase behavior .
- Cross-validate with differential scanning calorimetry (DSC) to detect polymorphic transitions affecting solubility .
Q. What advanced analytical techniques are critical for quantifying trace impurities in this compound?
- HPLC-DAD/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in acetonitrile/water gradients. Detect impurities at 0.1% threshold.
- ICP-MS : Quantify heavy metals (e.g., Pd, Pt) from catalytic synthesis steps.
- Chiral HPLC : Resolve enantiomeric impurities using a Chiralpak AD-H column .
Methodological Best Practices
- Data Reporting : Follow Beilstein Journal guidelines—report synthesis yields, purity (HPLC/UV), and spectral data (NMR, MS) in the main text. Include raw chromatograms and crystallographic data in supplementary materials .
- Error Analysis : Use propagation of uncertainty for solubility and binding affinity calculations. For example, report Kd values as mean ± SEM from triplicate experiments .
- Ethical Compliance : Adhere to DEA regulations for handling opioid analogs. Document storage conditions (-20°C, desiccated) and disposal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
